molecular formula C23H24ClFN4O3 B2951336 Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252923-99-1

Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2951336
CAS RN: 1252923-99-1
M. Wt: 458.92
InChI Key: XOIDFUKEJDMXLX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a carboxylate ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the construction of the pyrimidine ring, and the introduction of the carboxylate ester group. Each of these steps would require careful control of reaction conditions to ensure the correct connectivity and stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. The compound also contains a carboxylate ester group, which consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the piperazine ring might be involved in reactions with acids or bases, the pyrimidine ring might undergo reactions with electrophiles or nucleophiles, and the carboxylate ester group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxylate ester group might make the compound soluble in polar solvents, while the presence of the aromatic rings might make it soluble in nonpolar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces between its molecules .

Scientific Research Applications

Pharmaceutical Research

This compound could be structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions . As such, it may serve as a starting point for the development of new antihistamines or other allergy-related medications. Researchers could explore modifications to its structure to enhance efficacy or reduce side effects.

Catalysis

Compounds containing piperazine units have been used as ligands in catalysis . This compound could be investigated for its potential to act as a ligand in catalytic systems, possibly improving the efficiency of certain chemical reactions or enabling new types of transformations.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended to be a material or a chemical reagent, its mechanism of action would depend on its physical and chemical properties .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and following all relevant safety protocols .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the needs of the field in which it’s being used. For example, if the compound has interesting biological activity, it could be further developed as a drug. If it has unique physical or chemical properties, it could be used in the development of new materials or chemical processes .

properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O3/c1-32-22(30)20-18(26-23(31)27-21(20)15-6-2-3-7-16(15)24)14-28-10-12-29(13-11-28)19-9-5-4-8-17(19)25/h2-9,21H,10-14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIDFUKEJDMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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